(R)-1-(3-Chlorophenyl)ethanamine hydrochloride, also known as (R)-1-(3-chlorophenyl)ethylamine, is a chiral amine compound characterized by a chlorine atom on the phenyl ring and an ethylamine side chain. It has the chemical formula and a molecular weight of approximately . This compound is significant in various fields, including chemistry, biology, and medicine, primarily for its potential applications in drug development and as an intermediate in organic synthesis.
(R)-1-(3-Chlorophenyl)ethanamine hydrochloride is classified under chiral amines, which are important in the synthesis of optically active pharmaceuticals. The compound is typically sourced through synthetic methods involving the reduction of ketones or aldehydes . Its unique structural properties make it a valuable building block in the synthesis of complex organic molecules and pharmaceuticals.
The synthesis of (R)-1-(3-chlorophenyl)ethanamine typically involves two primary methods:
In industrial settings, catalytic hydrogenation or enzymatic reduction processes are often employed to achieve high enantioselectivity and yield. These methods are optimized for large-scale production, ensuring efficient synthesis while maintaining cost-effectiveness .
The molecular structure of (R)-1-(3-chlorophenyl)ethanamine can be represented as follows:
(R)-1-(3-chlorophenyl)ethanamine undergoes several chemical reactions, including:
Common reagents used in these reactions include:
The mechanism of action for (R)-1-(3-chlorophenyl)ethanamine involves its interaction with specific molecular targets such as enzymes or receptors. Depending on its application, it can function as an agonist or antagonist, modulating biochemical pathways relevant to various physiological processes. This interaction is crucial for its potential therapeutic effects in neurological disorders and other medical applications .
(R)-1-(3-Chlorophenyl)ethanamine hydrochloride has diverse applications across various scientific fields:
This compound exemplifies the intersection of synthetic organic chemistry and medicinal applications, highlighting its significance in research and development within these domains.
(R)-1-(3-Chlorophenyl)ethanamine hydrochloride is synthesized via asymmetric hydrogenation and reductive amination, leveraging transition-metal catalysts with chiral ligands to control stereochemistry. Ruthenium-diphosphine complexes (e.g., Ru(OAc)₂/(S)-Xyl-SDP) enable direct reductive amination of 3'-chloroacetophenone with ammonium salts under hydrogen pressure (20–50 bar). This method achieves >90% conversion and 95% enantiomeric excess (ee) in hexafluoropropan-2-ol (HFIP) solvent, bypassing ketamine intermediates [3]. For N-aryl imines derived from 3-chloroacetophenone, palladium-catalyzed hydrogenation with chiral BIPHEP ligands (e.g., chloromethoxy-BIPHEP) yields the target amine at 2 mol% catalyst loading. Trifluoroethanol suppresses racemization by minimizing solvent nucleophilicity, enhancing enantioselectivity to >98% ee [2].
Table 1: Catalytic Asymmetric Routes for (R)-1-(3-Chlorophenyl)ethanamine Synthesis
Method | Catalyst System | Conditions | Conversion | ee (%) |
---|---|---|---|---|
Reductive Amination | Ru(OAc)₂/(S)-Xyl-SDP | 50 bar H₂, HFIP, 60°C | >90% | 95 |
Ketimine Hydrogenation | Pd/chloromethoxy-BIPHEP | 10 bar H₂, trifluoroethanol, 25°C | 85% | 98 |
Enamide Reduction | Rh-(R,R)-Et-DuPhos | MeOH, 5 bar H₂ | 95% | 99 |
Enamide hydrogenation provides a complementary route: 3-chloro-N-acyl enamide precursors undergo Rh-catalyzed reduction (e.g., with (R,R)-Et-DuPhos) in methanol, affording protected amines with 99% ee. Acidic deprotection then yields the hydrochloride salt [2].
Dynamic kinetic resolution (DKR) circumvents the 50% yield limitation of classical kinetic resolution. Borane-mediated DKR of rac-1-(3-chlorophenyl)ethylamine uses spiroaminoborate catalysts (e.g., EG-DPV) to enantioselectively reduce oxime ethers. The (Z)-benzyloxime ether of 3-chloroacetophenone undergoes borane reduction (4 equiv BH₃·THF) with 10 mol% (S)-diphenylvalinol-derived spiroborate ester, yielding (R)-amine derivatives in 87% ee and 85% isolated yield after acetylation [4].
Racemic amine substrates can also undergo DKR via in situ ketone byproduct removal. Employing ω-transaminases with an irreversible amino acceptor (e.g., isopropylamine) shifts equilibrium toward (R)-amine formation. Acetone removal under reduced pressure or biphasic systems (e.g., hexane/aqueous buffer) enhances conversion to >80% .
ω-Transaminases (ω-TAs) catalyze asymmetric amination of 3'-chloroacetophenone to (R)-1-(3-chlorophenyl)ethanamine using alanine or isopropylamine as amino donors. Wild-type enzymes exhibit low activity (<20% conversion) due to steric constraints and product inhibition. Structure-guided engineering of Aspergillus terreus ω-TA (AtATA) targets residues near the small binding pocket (e.g., V62, V116, E117, L118, V147). Combinatorial saturation mutagenesis and iterative screening yield variant M14C3-V5 (V62A/V116S/E117I/L118I/V147F), improving conversion to 71.8% for 50 mM 1-acetylnaphthalene—a structurally analogous substrate—at preparative scale [5].
Table 2: Engineered Transaminase Performance for Chiral Amine Synthesis
Enzyme Variant | Mutations | Substrate | Conversion | ee (%) |
---|---|---|---|---|
AtATA M14C3-V5 | V62A/V116S/E117I/L118I/V147F | 1-Acetylnaphthalene* | 71.8% | >99 |
Arthrobacter sp. ω-TA | Small pocket expansion | Sitagliptin precursor | 92% | >99 |
*Structural analog of 3'-chloroacetophenone.
Multi-enzyme cascades address equilibrium limitations. Coupling lactate dehydrogenase (LDH) with ω-TA regenerates pyruvate in situ, driving 3'-chloroacetophenone amination to >95% conversion. Alternatively, a three-enzyme system (ω-TA/formate dehydrogenase/alanine dehydrogenase) enables cofactor recycling, reducing byproduct accumulation .
CAS No.: 94736-67-1
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5